Cas no 10529-96-1 (Androst-1-en-3-one,17-hydroxy-, (5b,17b)-)

Androst-1-en-3-one,17-hydroxy-, (5b,17b)- structure
10529-96-1 structure
Product Name:Androst-1-en-3-one,17-hydroxy-, (5b,17b)-
Numero CAS:10529-96-1
MF:C19H28O2
MW:288.424426078796
CID:118671
PubChem ID:12133279
Update Time:2025-04-18

Androst-1-en-3-one,17-hydroxy-, (5b,17b)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Androst-1-en-3-one,17-hydroxy-, (5b,17b)-
    • 4-Dihydro Boldenone
    • (6S,9S,10R,13S,14S,17S)-17-hydroxy-6,13-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
    • 17b-Hydroxy-5b-androst-1-en-3-one
    • 5b-Androst-1-en-17b-ol-3-one
    • 5b-Androst-1-en-3-one,17b-hydroxy-(8CI)
    • 5b-Androst-1-ene-17b-ol-3-one
    • Androst-1-en-3-one,17-hydroxy-,(5b,17b)
    • 5-Andro
    • 4-Dihydroboldenone
    • 5β-Androst-1-en-17β-ol-3-one
    • 5β-Androst-1-ene-17β-ol-3-one
    • (5R,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
    • 2IB71ZQ989
    • 17-Hydroxyandrost-1-en-3-one #
    • 5.beta.-Androst-1-en-3-one, 17.beta.-hydroxy-
    • Androst-1-en-3-one, 17-hydroxy-, (5.beta.,17.beta.)-
    • Q27159533
    • 17b-hydroxy-5b -Androst-1-en-3-one
    • CHEBI:87331
    • 5beta-androst-1-en-17beta-ol-3-one
    • DTXSID901309377
    • UNII-2IB71ZQ989
    • (1S,2R,7R,10R,11S,14S,15S)-14-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-3-en-5-one
    • 10529-96-1
    • 17beta-hydroxy-5beta-androst-1-en-3-one
    • (5.BETA.,17.BETA.)-17-HYDROXYANDROST-1-EN-3-ONE
    • 5.BETA.-ANDROST-1-EN-17.BETA.-OL-3-ONE
    • Androst-1-en-3-one, 17-hydroxy-, (5beta,17beta)-
    • 17.BETA.-HYDROXY-5.BETA.-ANDROST-1-EN-3-ONE
    • (5beta,17beta)-17-hydroxyandrost-1-en-3-one
    • OKJCFMUGMSVJBG-MISPCMORSA-N
    • Inchi: 1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12,14-17,21H,3-6,8,10-11H2,1-2H3/t12-,14+,15+,16+,17+,18+,19+/m1/s1
    • Chiave InChI: OKJCFMUGMSVJBG-MISPCMORSA-N
    • Sorrisi: O[C@H]1CC[C@@H]2[C@]1(C)CC[C@@H]1[C@]3(C=CC(C[C@H]3CC[C@@H]21)=O)C

Proprietà calcolate

  • Massa esatta: 288.20900
  • Massa monoisotopica: 288.208930132g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 0
  • Complessità: 496
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 7
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4
  • Superficie polare topologica: 37.3Ų

Proprietà sperimentali

  • PSA: 37.30000
  • LogP: 3.73510
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.